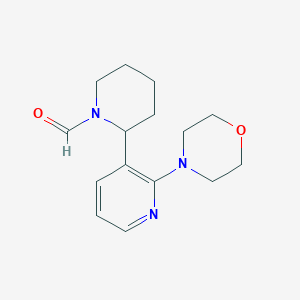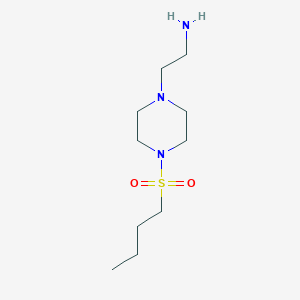
2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(丁基磺酰基)哌嗪-1-基)乙胺是一种属于哌嗪衍生物类的化合物。其特征在于哌嗪环上连接了一个丁基磺酰基,该哌嗪环进一步连接到一个乙胺部分。
准备方法
合成路线和反应条件
2-(4-(丁基磺酰基)哌嗪-1-基)乙胺的合成通常涉及在碱(如三乙胺)存在下,哌嗪与丁基磺酰氯反应。反应在受控条件下进行,以确保选择性地形成所需产物。一般反应方案可以表示如下:
步骤 1: 哌嗪在三乙胺存在下与丁基磺酰氯反应。
步骤 2: 然后将所得中间体与乙二胺反应,形成最终产物。
工业生产方法
在工业环境中,2-(4-(丁基磺酰基)哌嗪-1-基)乙胺的生产可能涉及连续流动工艺,以提高效率和产率。使用自动化反应器和优化反应条件可以进一步提高合成的可扩展性。
化学反应分析
反应类型
2-(4-(丁基磺酰基)哌嗪-1-基)乙胺可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以导致仲胺的形成。
取代: 亲核取代反应可以在哌嗪环或乙胺部分发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以在碱性条件下使用诸如卤代烷或酰氯之类的亲核试剂。
形成的主要产物
氧化: 亚砜和砜。
还原: 仲胺。
取代: 烷基化或酰化衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为受体结合研究中配体的潜力。
医学: 探索其潜在的治疗特性,包括用作药物开发的前体。
工业: 用于生产特种化学品和中间体。
作用机制
2-(4-(丁基磺酰基)哌嗪-1-基)乙胺的作用机制涉及其与特定分子靶标(如受体或酶)的相互作用。丁基磺酰基可以增强该化合物对这些靶标的结合亲和力和选择性。确切的途径和分子相互作用取决于该化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
2-(1-哌嗪基)乙胺: 一种具有类似结构特征但缺少丁基磺酰基的类似化合物。
2-(4-甲基哌嗪-1-基)乙胺: 另一种衍生物,用一个甲基代替丁基磺酰基。
独特性
2-(4-(丁基磺酰基)哌嗪-1-基)乙胺中存在丁基磺酰基赋予了独特的化学和物理性质,例如增加的亲脂性和特定分子相互作用的潜力。这使其与其他哌嗪衍生物有所区别,并可能增强其对某些应用的适用性。
属性
分子式 |
C10H23N3O2S |
|---|---|
分子量 |
249.38 g/mol |
IUPAC 名称 |
2-(4-butylsulfonylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C10H23N3O2S/c1-2-3-10-16(14,15)13-8-6-12(5-4-11)7-9-13/h2-11H2,1H3 |
InChI 键 |
DRGSJPJKAICJBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


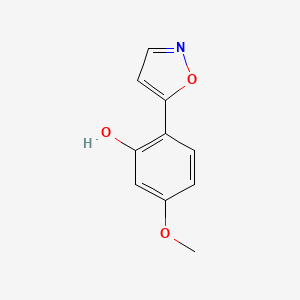
![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)

![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)
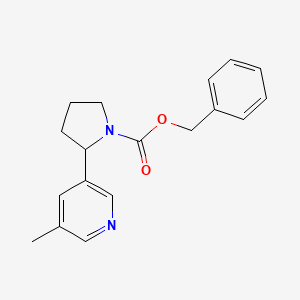


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
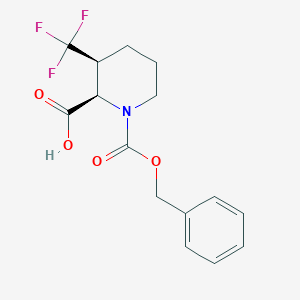

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

